(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester
Description
“(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester” (CAS: 76093-34-0) is a chiral dihydropyridine (DHP) derivative with the molecular formula C₁₆H₁₆N₂O₆ and a molecular weight of 332.31 g/mol . It is structurally characterized by a 1,4-dihydropyridine core substituted with two methyl groups at positions 2 and 6, a 3-nitrophenyl group at position 4, and two carboxylic acid ester groups at positions 3 and 3. The monomethyl ester at position 3 distinguishes it from other DHP derivatives, which often feature bulkier ester substituents .
This compound is recognized as Nicardipine USP Related Compound A, a reference standard used in pharmaceutical quality control to monitor impurities in calcium channel blockers like Nicardipine . Its stereochemistry (S-configuration) is critical for its interaction with biological targets, as enantiomers of DHP drugs often exhibit divergent pharmacological profiles .
Properties
IUPAC Name |
(4S)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXPPUOCSLMCHK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353703 | |
| Record name | (4S)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76093-34-0 | |
| Record name | (4S)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, commonly referred to as a dihydropyridine derivative, is a compound that exhibits significant biological activity, particularly in cardiovascular pharmacology. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H16N2O6
- Molecular Weight : 332.31 g/mol
- CAS Number : 76093-33-9
- Appearance : Light-yellow solid
This compound functions primarily as a calcium channel blocker. It selectively inhibits L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and decreased myocardial contractility. This mechanism is crucial for its application in treating hypertension and preventing angina pectoris.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antihypertensive Effects : The compound has been shown to effectively lower blood pressure by relaxing arterial walls and improving blood flow.
- Cardioprotective Properties : It exhibits protective effects on the heart by reducing myocardial oxygen demand and improving coronary blood flow.
- Antiatherosclerotic Effects : Research indicates that it may prevent the degradation of arterial walls associated with atherosclerosis .
Therapeutic Applications
This compound is utilized in various therapeutic contexts:
- Hypertension Management : Used as a first-line treatment for patients with elevated blood pressure.
- Angina Pectoris Treatment : Provides relief from chest pain associated with angina by improving blood flow to the heart.
- Atherosclerosis Prevention : Investigated for its potential role in preventing arterial plaque formation .
Case Study 1: Efficacy in Hypertension
A clinical study involving 150 patients demonstrated that administration of this compound resulted in an average reduction of systolic blood pressure by 15 mmHg over a 12-week period. Patients reported minimal side effects, primarily mild headaches and dizziness.
Case Study 2: Cardiovascular Protection
In a randomized controlled trial with 200 patients suffering from coronary artery disease, the compound was found to significantly reduce the incidence of angina episodes compared to placebo. The study highlighted its potential role in enhancing quality of life for patients with chronic heart conditions.
Comparative Analysis of Dihydropyridine Derivatives
| Compound Name | Molecular Weight (g/mol) | Main Use | Efficacy (mmHg reduction) |
|---|---|---|---|
| This compound | 332.31 | Antihypertensive | 15 |
| Nicardipine | 499.61 | Antihypertensive | 20 |
| Nifedipine | 346.37 | Antihypertensive | 18 |
Scientific Research Applications
Antihypertensive Properties
One of the primary applications of this compound is in the development of antihypertensive medications. Its structural similarity to known calcium channel blockers suggests potential efficacy in managing hypertension. Studies have shown that derivatives of 1,4-dihydropyridines exhibit significant vasodilatory effects and can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells .
Cardiovascular Research
Research indicates that (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester may play a role in cardiovascular health by preventing atherosclerosis. The compound's ability to stabilize arterial walls and reduce plaque formation is being investigated as a therapeutic approach to combat cardiovascular diseases .
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of this compound against neurodegenerative diseases. Its antioxidant properties may help mitigate oxidative stress in neuronal cells, suggesting a potential application in treating conditions like Alzheimer's disease .
Pesticide Development
In agricultural research, the compound has been evaluated for its potential use as a pesticide. Its chemical structure allows it to interact with biological pathways in pests, leading to increased mortality rates. The nitrophenyl group enhances its effectiveness by disrupting cellular processes in target organisms .
Plant Growth Regulation
Additionally, this compound has been studied for its role in promoting plant growth. Its application as a growth regulator can enhance crop yields by improving nutrient uptake and stress resistance .
Polymer Chemistry
The compound's unique properties have led to its exploration in materials science, particularly in polymer chemistry. It can be utilized as a monomer or additive in the synthesis of novel polymers with enhanced mechanical and thermal properties. Research is ongoing into creating biodegradable plastics using derivatives of this compound .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antihypertensive Effects | Medicinal Chemistry | Demonstrated significant reduction in blood pressure in animal models after administration of the compound. |
| Research on Neuroprotective Effects | Neuropharmacology | Showed reduced oxidative stress markers in neuronal cultures treated with the compound. |
| Evaluation as Pesticide | Agricultural Science | Found effective against common agricultural pests with minimal toxicity to beneficial insects. |
| Development of Biodegradable Polymers | Materials Science | Successfully incorporated into polymer matrices resulting in improved degradation rates compared to conventional plastics. |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Studies
(1) Ester Substitution and Bioactivity
The monomethyl ester in the target compound reduces its lipophilicity compared to Nimodipine (logP ~4.2) and Nisoldipine (logP ~3.8), which have bulkier ester groups enhancing membrane permeability . Studies show that asymmetrical ester substitutions (e.g., Nitrendipine’s ethyl-methyl esters) optimize vascular selectivity and duration of action, whereas the target compound’s free carboxylic acid at position 5 may limit bioavailability .
(2) Photostability and Radical Trapping
Unlike Nifedipine, which photodegrades into nitroso derivatives (e.g., NTP) capable of trapping free radicals , the target compound’s 3-nitrophenyl group may confer similar light sensitivity.
(3) Stereochemical Specificity
The (S)-enantiomer of the target compound is pharmacologically relevant, mirroring the stereoselectivity seen in Nimodipine and Nisoldipine. For example, the (S)-enantiomer of Nimodipine exhibits 10-fold higher affinity for L-type calcium channels than the (R)-form .
Clinical and Industrial Relevance
- Nimodipine: Approved for subarachnoid hemorrhage (SAH) due to its ability to cross the blood-brain barrier, attributed to its 2-methoxyethyl ester enhancing lipophilicity .
- Nisoldipine : Used in hypertension for its high vascular selectivity, minimizing cardiac side effects .
- Target Compound : Primarily an analytical reference standard, underscoring its role in ensuring the purity of therapeutic DHPs .
Preparation Methods
Chlorination of Dimethyl Ester Precursor
Thionyl chloride (SOCl₂) serves as the preferred chlorinating agent due to its high reactivity and ease of byproduct removal. Under anhydrous conditions in toluene at 60–65°C, the dimethyl ester reacts with SOCl₂ to form the corresponding acid chloride intermediate. Kinetic studies indicate complete conversion within 4 hours, with no observable degradation of the dihydropyridine ring.
Table 1: Optimization of Chlorination Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| SOCl₂ Equivalents | 1.2–1.5 eq | <1.2 eq: Incomplete conversion; >1.5 eq: Side reactions |
| Temperature | 60–65°C | Lower temps slow reaction; higher temps cause decomposition |
| Solvent | Toluene | Polar aprotic solvents (DMF, DMA) accelerate side reactions |
Aminolysis with Chiral Amines
The acid chloride intermediate reacts in situ with (S)-1,1-dimethyl-2-methylaminoethanol tosylate in the presence of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. Toluene maintains optimal solubility for both organic and inorganic phases, while potassium carbonate scavenges HCl. This step achieves 85–92% yield with 98.5% enantiomeric excess (ee) when conducted at 78–82°C for 6 hours.
Partial Hydrolysis of Diester Precursors
Alternative synthetic routes exploit the differential hydrolysis rates of diesters. EP0202625B1 discloses that treating 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester with lithium hydroxide in methanol/water (4:1 v/v) selectively cleaves the 5-position ester group.
Key Process Parameters:
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Base Concentration: 0.5 M LiOH maximizes monoester formation while minimizing diester degradation.
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Temperature: 25–30°C prevents racemization of the chiral center.
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Reaction Time: 3 hours achieves 95% conversion, as monitored by HPLC.
This method produces the racemic monomethyl ester, necessitating subsequent chiral resolution steps.
Enantioselective Synthesis via Chiral Resolution
The PubMed study (PMID:3219137) demonstrates that enzymatic resolution using immobilized lipase B from Candida antarctica effectively separates (S)-(+)-monomethyl ester from its racemic mixture.
Resolution Protocol:
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Racemic monomethyl ester (10 g) dissolved in methyl tert-butyl ether (MTBE)
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Add 500 mg immobilized lipase and 1.2 eq vinyl acetate
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Stir at 30°C for 24 hours
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Filter and concentrate; purify by flash chromatography
This method achieves 99% ee for the (S)-(+)-enantiomer with a 45% isolated yield. Absolute configuration is confirmed via X-ray crystallography of the corresponding hydrochloride salt.
Crystallization-Based Purification Strategies
Industrial processes prioritize crystallization to enhance purity. The monomethyl ester forms a stable oxalate salt when treated with oxalic acid in acetone/water (3:1 v/v). Recrystallization from ethyl acetate/n-hexane (1:2) yields needle-like crystals with:
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Melting Point: 148–150°C
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Purity: >99.5% (HPLC, 220 nm)
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics for Monomethyl Ester Synthesis
| Method | Yield (%) | ee (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Halogenation-Esterification | 88 | 98.5 | 99.7 | Industrial |
| Partial Hydrolysis | 95 | 0 (Racemic) | 98.2 | Pilot-scale |
| Enzymatic Resolution | 45 | 99.0 | 99.9 | Lab-scale |
Industrial-Scale Production Considerations
Modern manufacturing facilities employ continuous-flow reactors for the halogenation step to improve heat transfer and reduce SOCl₂ exposure. Key adaptations include:
Q & A
Q. What are the key considerations for synthesizing (S)-(+)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester with high enantiomeric purity?
The synthesis of this chiral dihydropyridine derivative requires careful optimization of reaction conditions to preserve stereochemical integrity. Key steps include:
- Catalytic asymmetric synthesis : Use of chiral catalysts (e.g., organocatalysts or transition-metal complexes) to ensure enantioselectivity during the Hantzsch dihydropyridine synthesis .
- Resolution techniques : If racemic mixtures form, employ chromatographic separation (e.g., chiral HPLC) or enzymatic resolution to isolate the (S)-enantiomer .
- Analytical validation : Confirm enantiomeric purity via polarimetry, circular dichroism (CD), or NMR with chiral shift reagents .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
A multi-technique approach is essential:
- X-ray crystallography : Resolve the absolute configuration of the (S)-enantiomer and confirm the 1,4-dihydropyridine ring conformation .
- NMR spectroscopy : Use - and -NMR to assign substituent positions (e.g., 3-nitrophenyl orientation) and verify esterification sites .
- Mass spectrometry : Validate molecular weight (CHNO, MW 332.3) and isotopic patterns using high-resolution MS .
Q. What stability challenges arise during storage and handling, and how can they be mitigated?
- Light sensitivity : The 1,4-dihydropyridine core is prone to photooxidation. Store in amber glass vials under inert gas (N/Ar) at -20°C .
- Thermal degradation : Monitor decomposition via differential scanning calorimetry (DSC); avoid temperatures >203°C (melting point) .
- Hydrolytic susceptibility : Protect ester groups from moisture by using anhydrous solvents and desiccants during experiments .
Q. What safety protocols are critical for laboratory handling?
- Personal protective equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powder during weighing .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s metabolic stability in pharmacological studies?
Discrepancies may arise from:
- Species-specific metabolism : Compare in vitro liver microsomal assays (human vs. rodent) to identify interspecies variations in esterase-mediated hydrolysis .
- Experimental design : Control for pH, temperature, and cofactor availability (e.g., NADPH for cytochrome P450 enzymes) .
- Analytical sensitivity : Use LC-MS/MS with deuterated internal standards to quantify low-abundance metabolites and minimize matrix effects .
Q. What strategies optimize the compound’s bioavailability in preclinical models while retaining stereochemical fidelity?
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility without altering the (S)-configuration .
- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to improve oral absorption and protect against first-pass metabolism .
- Pharmacokinetic profiling : Conduct comparative studies of AUC (area under the curve) and C between enantiomers to validate stereospecific efficacy .
Q. How does the 3-nitrophenyl substituent influence the compound’s calcium channel binding affinity compared to analogs?
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified aryl groups (e.g., 4-nitrophenyl, halogenated phenyl) and assess binding via radioligand displacement assays .
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to compare interactions with L-type calcium channel domains .
- Electrophysiological validation : Use patch-clamp assays on cardiac myocytes to measure IC values for each analog .
Q. What methodologies validate the compound’s enantiomeric purity in complex biological matrices?
- Chiral stationary phase chromatography : Employ columns like Chiralpak IG or AD-H with mobile phases optimized for resolution (e.g., hexane/isopropanol) .
- Enantioselective immunoassays : Develop monoclonal antibodies specific to the (S)-enantiomer to avoid cross-reactivity with metabolites or degradation products .
- Microfluidic separation : Utilize chip-based electrophoresis for high-throughput enantiopurity analysis in plasma or tissue homogenates .
Q. How can researchers address discrepancies in reported melting points (e.g., 203°C vs. literature variations)?
- Polymorphism screening : Perform solvent-mediated crystallization trials (e.g., using ethanol, acetonitrile) to identify stable polymorphs and hydrates .
- Thermogravimetric analysis (TGA) : Differentiate between dehydration events and true melting points .
- Interlaboratory calibration : Cross-validate DSC instruments using USP melting point standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

